molecular formula C40H40FeP2 B1143004 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine CAS No. 184095-69-0

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine

Numéro de catalogue: B1143004
Numéro CAS: 184095-69-0
Poids moléculaire: 638.5 g/mol
Clé InChI: WXUUGQBFQWHYJL-SYXKTQFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

sold in collaboration with Solvias AG

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

  • Synthesis Techniques : The compound has been synthesized through a series of complex reactions, starting from acetylferrocene. This process involves hydrogenative amination catalyzed with Pd/C and chemical resolution, followed by lithiation, phosgenation, and treatment with di(3,5-dimethylphenyl)phosphine (Zhu Hong-jun, 2011).
  • Structural Analysis : Studies involving X-ray diffraction have been conducted to understand the crystal structure of various complexes containing the compound, providing insights into its geometric and electronic properties (Togni et al., 1994).

Catalytic Activity

  • Use in Transition Metal Catalysis : This compound is notable for its role as a ligand in transition metal catalysis. Its chiral ferrocenylphosphine component makes it particularly useful in asymmetric catalysis, such as hydrogenation reactions (Hayashi et al., 1980).
  • Application in Asymmetric Synthesis : The compound has been utilized in various asymmetric syntheses, such as in Grignard cross-coupling reactions, offering moderate enantiomeric excesses (Hayashi et al., 1981).

Development of Advanced Ligands

  • Dendrimer Synthesis : Research has been conducted on the synthesis of dendrimers containing this compound as a unit, indicating its potential in creating more complex molecular architectures for catalysis (Köllner & Togni, 2001).

Industrial Applications

  • Industrial Synthesis Feasibility : Studies have shown that the synthesis route for this compound is feasible for large-scale industrial production, highlighting its potential commercial viability (Xu Wei-yun, 2010).

Mécanisme D'action

Target of Action

The primary targets of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine are unactivated alkenes . These alkenes play a crucial role in various chemical reactions, serving as the starting point for the synthesis of a wide range of organic compounds.

Mode of Action

This compound interacts with its targets through a process known as hydrophosphinylation . This reaction occurs under visible-light photocatalysis and involves the addition of a phosphine oxide to an alkene . The reaction conditions are mild and the yields are good, making this an efficient and practical method for modifying alkenes .

Biochemical Pathways

The hydrophosphinylation of unactivated alkenes leads to the formation of new compounds with different properties . These compounds can then participate in further reactions, affecting various biochemical pathways.

Result of Action

The result of the compound’s action is the formation of new phosphine oxide compounds . These compounds have different properties and can be used in further reactions. The exact molecular and cellular effects would depend on the specific compounds formed and their subsequent reactions.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine involves the reaction of (R)-2-bromo-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethane with di(3,5-dimethylphenyl)phosphine in the presence of a palladium catalyst.", "Starting Materials": [ "(R)-2-bromo-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethane", "di(3,5-dimethylphenyl)phosphine", "palladium catalyst" ], "Reaction": [ "Step 1: (R)-2-bromo-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethane is reacted with di(3,5-dimethylphenyl)phosphine in the presence of a palladium catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The resulting product is purified by column chromatography to obtain the desired compound, (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine." ] }

Numéro CAS

184095-69-0

Formule moléculaire

C40H40FeP2

Poids moléculaire

638.5 g/mol

Nom IUPAC

bis(3,5-dimethylphenyl)-[(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/q2*-1;+2/t29-;;/m1../s1

Clé InChI

WXUUGQBFQWHYJL-SYXKTQFYSA-N

SMILES isomérique

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)C3=C([CH-]C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH-]1C=CC=C1.[Fe+2]

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe]

SMILES canonique

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3=C([CH-]C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH-]1C=CC=C1.[Fe+2]

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 2
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 3
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 4
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 5
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 6
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Customer
Q & A

Q1: What is significant about the synthesis method used for (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine in this study?

A1: The research focuses on a multi-step synthesis of the chiral phosphine ligand this compound starting from acetylferrocene []. A key aspect is the use of chemical resolution with (R)-(+)-tartaric acid to obtain the desired enantiomer of the intermediate (R)-1-ferrocenylethyldimethylamine. The synthesis proceeds through a configurationally retentive displacement reaction to yield the final compound with high enantiomeric excess (approximately 95% ee). This methodology is significant as it provides a route to access this important class of chiral ligands with high stereochemical purity, which is crucial for their application in asymmetric catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.